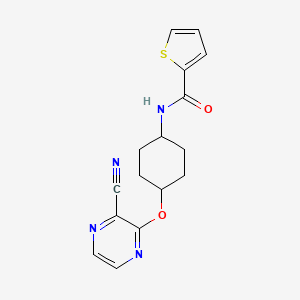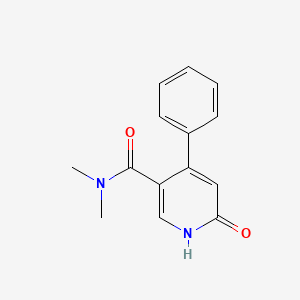
2,6-Dimethylpyrimidine-4-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethylpyrimidine-4-thiol is a sulfur-containing heterocyclic organic compound that is derived from pyrimidine. It has a CAS Number of 57235-36-6 and a molecular weight of 140.21 .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . A series of novel S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol hydrochloride, including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule, were synthesized .
Molecular Structure Analysis
The molecular formula of 2,6-Dimethylpyrimidine-4-thiol is C6H8N2S . The InChI code is 1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3, (H,7,8,9) and the InChI key is GYKVPGKWYHTMTM-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethylpyrimidine-4-thiol include a molecular weight of 140.21 .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
2,6-Dimethylpyrimidine-4-thiol derivatives have been synthesized and studied for their potential as antimicrobial agents. The metal (II) complexes of these derivatives exhibit remarkable antimicrobial properties, which are attributed to their ability to bind and cleave DNA. This binding often occurs via a groove binding mode, which can disrupt the function of microbial DNA and lead to the death of the pathogen .
DNA Binding and Cleavage
The same metal (II) complexes that serve as antimicrobial agents also have applications in DNA binding and cleavage studies. These complexes can bind to calf thymus DNA, and their DNA cleavage activities have been investigated using gel-electrophoresis methods. Such studies are crucial for understanding the interactions between small molecules and DNA, which has implications for the development of new drugs and therapeutic agents .
Molecular Docking Studies
Molecular docking studies using 2,6-Dimethylpyrimidine-4-thiol derivatives have revealed that these compounds have good binding affinity towards DNA and BSA (bovine serum albumin) proteins. This suggests potential applications in the design of molecules that can specifically target proteins or nucleic acids for therapeutic purposes .
Plant Growth Stimulation
Preliminary biological screening has shown that compounds derived from 2,6-Dimethylpyrimidine-4-thiol have plant growth-stimulating activity. This is a novel property for these heterosystems and indicates the potential for developing new plant growth stimulators. Such compounds could be used to enhance crop yields and improve food security .
Electrochemical Studies
2,6-Dimethylpyrimidine-4-thiol derivatives have been used in electrochemical studies, particularly in the initiation of nucleophilic substitution reactions. These studies are important for understanding the electrochemical properties of these compounds and their potential applications in various chemical synthesis processes .
Transition Metal Complexes
The synthesis of transition metal complexes with 2,6-Dimethylpyrimidine-4-thiol derivatives has been a subject of intense focus due to their diverse structure and reactivity. These complexes are studied for their biological activities and their ability to cleave nucleic acids, which is valuable for the development of non-radioactive probes and DNA cleaving agents .
Structural and Electrochemical Modeling
The structural richness and electrochemical properties of 2,6-Dimethylpyrimidine-4-thiol derivatives make them suitable models for important biological systems. Research in this area can lead to a better understanding of the molecular mechanisms underlying various biological processes and the development of biomimetic compounds .
Synthesis of Heterocyclic Compounds
2,6-Dimethylpyrimidine-4-thiol is used as a starting material for the synthesis of a variety of heterocyclic compounds. These compounds, including bi- and tricyclic heterosystems, are of interest due to their potential biological activities and applications in medicinal chemistry .
Safety and Hazards
The safety data sheet for a similar compound, 2-Pyrimidinamine, 4,6-dimethyl-, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2,6-dimethyl-1H-pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2S/c1-4-3-6(9)8-5(2)7-4/h3H,1-2H3,(H,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKVPGKWYHTMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=S)N=C(N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethylpyrimidine-4-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2561035.png)

![6-(1-Cyclopropylethoxy)imidazo[1,2-b]pyridazine](/img/structure/B2561037.png)






![2-Chloro-N-[1-(2-hydroxyethyl)-5-methylpyrazol-3-yl]-6-methylpyridine-3-sulfonamide](/img/structure/B2561049.png)
![N,N-bis[(4-tert-butylphenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2561050.png)
![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)
